N'-((2-Chloro-7-methylquinolin-3-yl)methylene)cyclohexanecarbohydrazide
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Overview
Description
N’-((2-Chloro-7-methylquinolin-3-yl)methylene)cyclohexanecarbohydrazide is a chemical compound with the molecular formula C18H20ClN3O and a molecular weight of 329.82 g/mol . This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-Chloro-7-methylquinolin-3-yl)methylene)cyclohexanecarbohydrazide typically involves the condensation of 2-chloro-7-methylquinoline-3-carbaldehyde with cyclohexanecarbohydrazide . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
N’-((2-Chloro-7-methylquinolin-3-yl)methylene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoline ring or other functional groups.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted quinoline derivatives .
Scientific Research Applications
N’-((2-Chloro-7-methylquinolin-3-yl)methylene)cyclohexanecarbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-((2-Chloro-7-methylquinolin-3-yl)methylene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes . Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares the quinoline core but lacks the cyclohexanecarbohydrazide moiety.
N’-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide: Similar structure but with different substituents on the quinoline ring.
Uniqueness
N’-((2-Chloro-7-methylquinolin-3-yl)methylene)cyclohexanecarbohydrazide is unique due to its specific combination of the quinoline core with the cyclohexanecarbohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
477733-50-9 |
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Molecular Formula |
C18H20ClN3O |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H20ClN3O/c1-12-7-8-14-10-15(17(19)21-16(14)9-12)11-20-22-18(23)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,22,23)/b20-11+ |
InChI Key |
PJDDYGTUTNRORA-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)C3CCCCC3)Cl |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)C3CCCCC3)Cl |
Origin of Product |
United States |
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